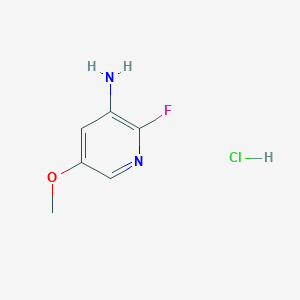

2-Fluoro-5-methoxypyridin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methoxypyridin-3-amine hydrochloride is a chemical compound used for pharmaceutical testing . It is also used as a reagent in the synthesis of a novel series of thienopyrimidines as highly potent and selective PI3K inhibitors .

Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride is C6H8ClFN2O . The molecular weight is 178.59 . Further structural analysis like NMR, HPLC, LC-MS, UPLC can be found in the product documentation .Physical And Chemical Properties Analysis

The physical form of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride is solid . It should be stored in a dark place, under inert atmosphere, at room temperature . The boiling point is not specified .Scientific Research Applications

Pyridine Nucleosides Synthesis

One of the foundational uses of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride involves its role in the synthesis of pyridine nucleosides, which are related to 5-fluorocytosine. This compound has been isolated from the dealkylation of 4-amino-5-fluoro-2-methoxypyridine, itself obtained from the reduction of 5-fluoro-2-methoxy-4-nitropyridine-N-oxide. This process, leading to compounds like 5-fluoro-3-deazacytidine, showcases its significance in the creation of nucleoside analogs potentially useful in medical research and treatment strategies (Nesnow & Heidelberger, 1975).

Antibacterial Agents Synthesis

Another application is found in the development of novel antibacterial agents, such as in the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. These compounds have shown promising results in vitro and in vivo antibacterial screenings, indicating the potential of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride in contributing to the creation of new antibacterial drugs (Egawa et al., 1984).

Antitumor Agents Development

Moreover, the chemical has been used in the synthesis and structure-activity relationship studies of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. These compounds have been evaluated against various tumor cell lines, showing potent cytotoxic activity and highlighting the potential of 2-Fluoro-5-methoxypyridin-3-amine hydrochloride in cancer research (Tsuzuki et al., 2004).

Enzyme Activity Measurement

Additionally, its derivatives have been utilized in the development of methods for enzyme activity measurement, such as in the study of peptidases using 5-nitrosalicylaldehyde and 4-methoxy-beta-naphthylamine derivatives. This application demonstrates the compound's utility in biochemical and clinical chemistry research, offering a way to measure enzyme activity with high specificity and sensitivity (Dolbeare & Smith, 1977).

properties

IUPAC Name |

2-fluoro-5-methoxypyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O.ClH/c1-10-4-2-5(8)6(7)9-3-4;/h2-3H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEHQGNOKSCTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxypyridin-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)